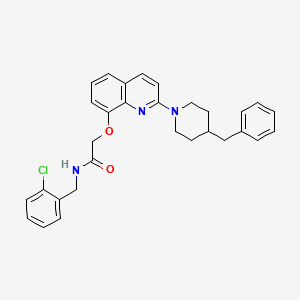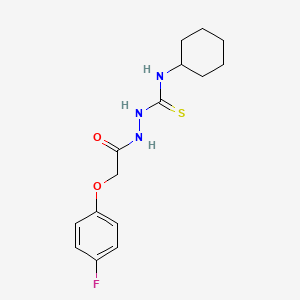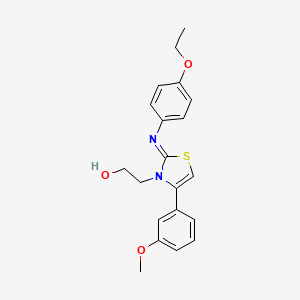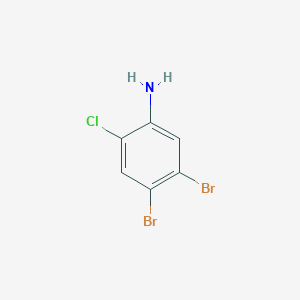
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide, also known as BQCA, is a synthetic compound that has been widely used in scientific research. BQCA belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anion Coordination and Crystal Structure
- Studies on amide derivatives similar to the target compound demonstrate unique spatial orientations and anion coordination capabilities. For instance, certain amide compounds exhibit tweezer-like geometries and form channel-like structures through self-assembly, influenced by weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010). These structural aspects highlight the potential for designing novel materials and sensors based on the target compound's structural framework.
Structural Aspects and Fluorescence Properties
- Research on isoquinoline derivatives with amide linkages reveals that their structural modifications can lead to variations in fluorescence properties. Certain structural forms of these compounds can enhance fluorescence emission at lower wavelengths, offering potential applications in fluorescent markers or probes (Karmakar, Sarma, & Baruah, 2007). This suggests the target compound might also exhibit unique optical properties, useful in bioimaging or analytical chemistry.
Antimicrobial and Antitubercular Activities
- Some quinoline-4-yloxy)acetamides have shown significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds displayed minimum inhibitory concentration (MIC) values as low as 0.05 μM, indicating strong antitubercular potential without apparent toxicity to mammalian cells (Pissinate et al., 2016). The structural resemblance suggests the target compound could be explored for antimicrobial and antitubercular applications, potentially contributing to the development of new treatments for tuberculosis.
Neuroprotective and Antiviral Properties
- A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis virus in vitro. It showed decreased viral load and increased survival rates in infected mice models (Ghosh et al., 2008). This suggests that compounds with similar structural motifs, including the target compound, might possess neuroprotective and antiviral properties, offering potential therapeutic benefits against viral encephalitis and related neurological conditions.
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O2/c31-26-11-5-4-9-25(26)20-32-29(35)21-36-27-12-6-10-24-13-14-28(33-30(24)27)34-17-15-23(16-18-34)19-22-7-2-1-3-8-22/h1-14,23H,15-21H2,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFAPSTMKIBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)

![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)


![N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide](/img/structure/B2479060.png)

![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)
![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2479067.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2479069.png)

